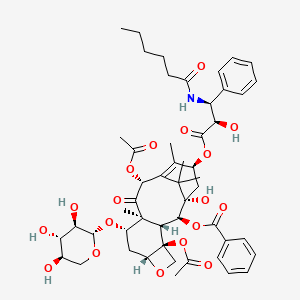
7-Xylosyltaxol C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Xylosyltaxol C is a derivative of paclitaxel, a well-known chemotherapeutic agent. It is a taxane compound that has been found in the yew tree (Taxus species) and exhibits significant antineoplastic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Xylosyltaxol C involves the conjugation of paclitaxel with a xylosyl group. One common method includes the use of bovine serum albumin (BSA) as a carrier protein to construct the immunogen. The ratio of hapten in the XylTax–BSA conjugate is determined by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry .
Industrial Production Methods
The process would require optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Xylosyltaxol C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups in the molecule.
Substitution: Substitution reactions can occur at various positions on the taxane ring, leading to different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
7-Xylosyltaxol C has a wide range of scientific research applications:
Chemistry: It is used in the study of taxane derivatives and their chemical properties.
Biology: Researchers use it to investigate the biological effects of taxane compounds on cellular processes.
Medicine: Its primary application is in cancer research, where it is studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: It is used in the development of new chemotherapeutic agents and drug delivery systems .
Mechanism of Action
7-Xylosyltaxol C exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding inhibits the disassembly of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin and various proteins involved in the apoptotic pathway, such as Bcl-2 and caspases .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: The parent compound of 7-Xylosyltaxol C, widely used in cancer treatment.
Cephalomannine: Another taxane derivative with similar antineoplastic activity.
Baccatin III: A precursor in the synthesis of paclitaxel and its derivatives.
Uniqueness
This compound is unique due to its xylosyl group, which may enhance its solubility and bioavailability compared to other taxane derivatives. This modification can potentially improve its therapeutic efficacy and reduce side effects .
Properties
CAS No. |
90332-67-5 |
|---|---|
Molecular Formula |
C51H65NO18 |
Molecular Weight |
980.1 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C51H65NO18/c1-8-9-12-21-35(56)52-37(29-17-13-10-14-18-29)39(58)46(62)67-32-23-51(63)44(69-45(61)30-19-15-11-16-20-30)42-49(7,43(60)41(66-27(3)53)36(26(32)2)48(51,5)6)33(22-34-50(42,25-65-34)70-28(4)54)68-47-40(59)38(57)31(55)24-64-47/h10-11,13-20,31-34,37-42,44,47,55,57-59,63H,8-9,12,21-25H2,1-7H3,(H,52,56)/t31-,32+,33+,34-,37+,38+,39-,40-,41-,42+,44+,47+,49-,50+,51-/m1/s1 |
InChI Key |
PRSNJXPAQBUJBL-DXKHDLERSA-N |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O |
Canonical SMILES |
CCCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione](/img/structure/B14758093.png)
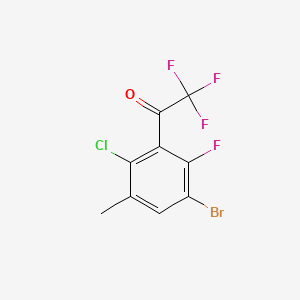
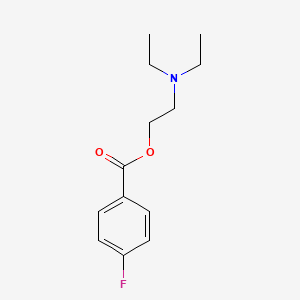
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)

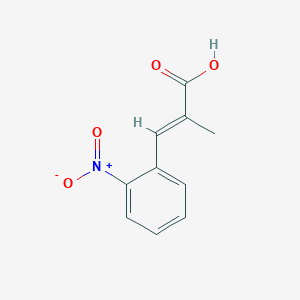
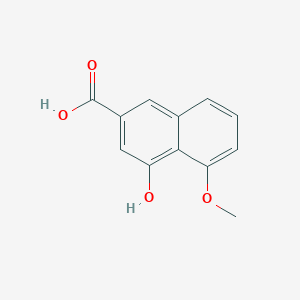
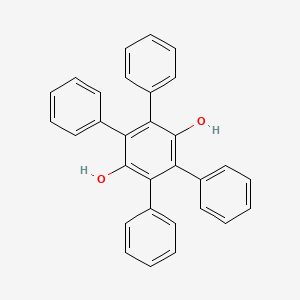
![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)


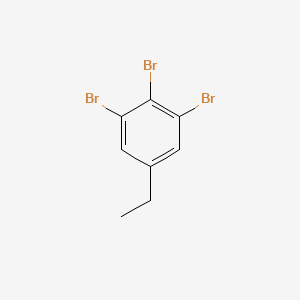
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)

